molecular formula C8H8FNO2 B13233235 3-(Aminomethyl)-2-fluorobenzoic acid

3-(Aminomethyl)-2-fluorobenzoic acid

Cat. No.: B13233235
M. Wt: 169.15 g/mol
InChI Key: NZDCEZGWRUZTKN-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-2-fluorobenzoic acid is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of a base to facilitate the formation of the enolate ion, which then reacts with the iminium ion formed from the amine and formaldehyde.

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)-2-fluorobenzoic acid may involve large-scale Mannich reactions or other catalytic processes that ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

3-(Aminomethyl)-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability . These interactions can affect the compound’s biological activity and efficacy in various applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)benzeneboronic acid: Similar structure but with a boronic acid group instead of a fluorine atom.

    2-Fluorobenzoic acid: Lacks the aminomethyl group.

    3-Aminomethylbenzoic acid: Lacks the fluorine atom.

Uniqueness

3-(Aminomethyl)-2-fluorobenzoic acid is unique due to the presence of both the aminomethyl group and the fluorine atom on the benzene ring.

Properties

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

3-(aminomethyl)-2-fluorobenzoic acid

InChI

InChI=1S/C8H8FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12)

InChI Key

NZDCEZGWRUZTKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)CN

Origin of Product

United States

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